molecular formula C14H9FOS B6374103 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol CAS No. 1261962-02-0

4-[Benzo(b)thiophen-2-yl]-2-fluorophenol

Cat. No.: B6374103
CAS No.: 1261962-02-0
M. Wt: 244.29 g/mol
InChI Key: PMIXZSSWPLLITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzo(b)thiophen-2-yl]-2-fluorophenol is a benzothiophene-based compound offered for research and further manufacturing applications. The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science . Researchers value this heterocyclic core for its role in developing bioactive molecules and advanced polymers. In pharmaceutical research, benzothiophene derivatives are investigated as key structural components in various therapeutic areas . Some benzothiophene-containing compounds have been explored as potent and selective inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is a target in inflammatory pathways . Other derivatives, such as benzothiophene methyl amine, have been identified as potent, non-amidine inhibitors of Acid-Sensing Ion Channel (ASIC) 1a and ASIC3, which are relevant targets in neuropharmacology . In material science, benzothiophene-containing polymers are of significant interest for their conductive properties and small band gaps, making them suitable for applications in organic electronics and electrochromic devices . The incorporation of fluorine, as in the 2-fluorophenol moiety of this compound, is a common strategy in drug discovery to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity. This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemical compounds with appropriate care and conduct a thorough risk assessment prior to use.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXZSSWPLLITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where 2-iodothiophenol is reacted with phenylacetylene in the presence of a palladium catalyst to form the benzothiophene core . The fluorophenol moiety can then be introduced through further functionalization reactions.

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yields. The reaction conditions are optimized to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The fluorophenol moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Benzo[b]thiophene-Phenol Derivatives

The positional arrangement of substituents significantly impacts physicochemical properties. For example:

  • This compound is used as a precursor in synthetic organic chemistry .
  • 2-[Benzo(b)thiophen-2-yl]phenol (CAS 81344-85-6) and 3-[Benzo(b)thiophen-2-yl]phenol (CAS 95935-60-7): These isomers exhibit distinct electronic properties due to varying resonance effects between the hydroxyl group and the benzo[b]thiophene system. The fluorine in the target compound introduces steric and electronic effects that could alter reactivity in cross-coupling reactions .

Fluorinated Benzo[b]thiophene Derivatives

  • Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7): Shares a 2-fluorophenyl group but incorporates a bromine atom and a methanol linker. The bromine enhances electrophilicity, while the fluorine stabilizes the aromatic ring, suggesting divergent reactivity profiles compared to the target compound .
  • 2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS o1608): Features a fluorine on a phenyl ring fused to a benzothiazepine core.

Electronic and Structural Effects

  • Fluorine Substituent: The 2-fluorine in 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol withdraws electron density via inductive effects, increasing the acidity of the phenolic hydroxyl group (pKa ~8–9 estimated) compared to non-fluorinated analogs (pKa ~10–11). This property could enhance hydrogen-bonding interactions in biological systems .
  • Crystal Packing: In related fluorinated compounds like 2-(4-fluorophenyl)-4-(thiophen-2-yl)benzothiazepine, the fluorine atom influences molecular planarity, leading to tighter crystal packing and higher melting points (e.g., 422 K for the benzothiazepine derivative vs. ~390 K for non-fluorinated analogs) .

Material Science

  • Organic Semiconductors: Benzo[b]thieno[2,3-d]thiophene derivatives exhibit hole mobilities of 0.1–0.5 cm²/V·s. The fluorine in this compound may lower HOMO levels (-5.4 eV estimated), aligning energy levels with common acceptors like PCBM for bulk-heterojunction solar cells .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Melting Point (K) Key Applications
This compound 244.28 3.2 ~410 (estimated) Drug discovery, materials
4-[Benzo(b)thiophen-2-yl]phenol 226.28 3.8 385–390 Synthetic intermediate
2-(4-Fluorophenyl)-benzothiazepine 339.44 4.1 422 Pharmaceuticals

Q & A

Q. What are the recommended methods for synthesizing 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling reactions between benzo[b]thiophene derivatives and fluorophenol precursors. For example:

  • Suzuki-Miyaura Coupling: Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic acid derivative of benzo[b]thiophene with 2-fluorophenol halides .
  • Optimization Parameters: Reaction temperature (80–120°C), solvent (THF or DMF), and base (K₂CO₃) critically affect yield. Lower temperatures (<100°C) reduce side reactions but prolong reaction time.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are standard .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm aromatic proton environments and fluorine coupling patterns .
  • X-ray Crystallography: Resolve single-crystal structures to verify bond angles and torsional strain between the benzothiophene and fluorophenol moieties .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ peak at m/z 257.0521) .

Q. What safety protocols are essential for handling fluorophenol derivatives in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, irrigate with saline solution and consult an ophthalmologist .

Q. How can researchers navigate chemical databases to retrieve reliable data on this compound?

Methodological Answer:

  • CAS Registry: Cross-reference synonyms (e.g., "4-(Benzo[b]thien-2-yl)-2-fluorophenol") in PubChem or SciFinder. Note that incomplete nomenclature (e.g., missing substituent positions) may hinder searches .
  • Avoid Unreliable Sources: Exclude non-peer-reviewed platforms like BenchChem. Prioritize Reaxys or ACS Publications for peer-reviewed spectral data .

Advanced Research Questions

Q. How do substitution patterns on the benzothiophene ring affect the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine at the 2-position stabilizes the phenolic -OH via resonance, reducing acidity (pKa ~8.2). Bromine substitution (e.g., at the 5-position) increases molecular weight and alters π-π stacking in crystal structures .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) can map HOMO-LUMO gaps and predict sites for electrophilic substitution .
  • Experimental Validation: Compare UV-Vis spectra (λmax shifts) and cyclic voltammetry (redox potentials) of analogs .

Q. What experimental strategies resolve contradictions in solubility data for fluorophenol derivatives?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol). Note discrepancies caused by polymorphic forms or hydrate formation .
  • Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions that influence solubility .
  • Co-solvency Studies: Combine water-miscible solvents (e.g., PEG 400) to enhance aqueous solubility for biological assays .

Q. How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Scaffold Modification: Introduce methyl groups at the 6-position of benzothiophene to enhance lipophilicity (logP increase by ~0.5) and blood-brain barrier penetration .
  • Toxicity Screening: Use in vitro models (e.g., HepG2 cells) to assess hepatic toxicity. Correlate with metabolic stability via microsomal assays .
  • Data Integration: Apply QSAR models (e.g., Random Forest algorithms) to predict IC50 values and prioritize analogs for synthesis .

Q. What methodologies address challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Catalyst Efficiency: Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) to simplify purification and reduce costs .
  • Process Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing rate) affecting yield during scale-up .
  • Green Chemistry: Substitute volatile solvents (e.g., DCM) with ionic liquids or supercritical CO₂ to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.